4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
Description
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride (CAS: 1311316-40-1) is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position. The oxadiazole ring is connected via a methoxy linker to a para-aminophenyl group, with the hydrochloride salt enhancing solubility for laboratory applications . Its molecular weight is 267.71 g/mol, and it has been historically marketed for research use, though current availability is discontinued across multiple bulk quantities .
Properties
IUPAC Name |
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8;/h3-6,8H,1-2,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBJGZZNNRMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-40-1 | |
| Record name | Benzenamine, 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
This is the most common and versatile approach. The general method involves the reaction of an amidoxime with acyl chlorides, esters, or activated carboxylic acids to form the 1,2,4-oxadiazole ring through cyclodehydration.
Microwave irradiation (MWI) has been successfully applied to accelerate these reactions, reducing reaction times drastically (down to 10 minutes) and improving yields while minimizing solvent use and by-products.
1,3-Dipolar Cycloaddition Method
This method involves the cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring. Although conceptually straightforward, it suffers from low yields, poor solubility of reagents, and formation of side products such as 1,2,5-oxadiazole-2-oxides.
Functionalization to Introduce Cyclopropyl and Aniline Groups
Introduction of Cyclopropyl Group
The cyclopropyl substituent on the 1,2,4-oxadiazole ring is generally introduced via the acyl chloride or carboxylic acid derivative used in the cyclization step. For example, cyclopropylcarboxylic acid derivatives can be used as acylating agents to form the corresponding 1,2,4-oxadiazole substituted with a cyclopropyl group.
Attachment of the Methoxy-Aniline Moiety
The linkage of the oxadiazole ring to the aniline hydrochloride via a methoxy bridge involves ether formation between a hydroxymethyl intermediate on the oxadiazole and the aniline derivative.
A typical synthetic route involves:
- Preparation of a hydroxymethyl-substituted 1,2,4-oxadiazole intermediate.
- Conversion of the hydroxyl group to a suitable leaving group (e.g., mesylate, tosylate, or halogen) under mild conditions (0°C).
- Nucleophilic substitution with aniline or aniline hydrochloride to form the methoxy linkage.
This strategy is supported by palladium-catalyzed coupling reactions, where palladium catalysts such as dichlorobistriphenylphosphine palladium (II) or tetrakistriphenylphosphine palladium (0) facilitate the substitution reactions at moderate temperatures (60–150°C).
Detailed Synthetic Scheme (Summary)
Research Findings and Optimization Notes
- Catalysts: Palladium catalysts are crucial for efficient coupling reactions, especially in the substitution steps involving aromatic halides and stannyl intermediates.
- Temperature Control: Low temperatures (−78°C) are preferred for sensitive steps such as lithiation and hydroxymethylation to prevent side reactions.
- Microwave Irradiation: Application of MWI in amidoxime formation and cyclization significantly reduces reaction times and improves yields, representing a green chemistry advantage.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are preferred for nucleophilic substitution and palladium-catalyzed reactions.
- Purification: Use of hydrochloride salt formation improves the stability and crystallinity of the final compound, facilitating purification.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce halogen or alkyl groups onto the aniline ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the cyclopropyl group may enhance the bioactivity of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties : Compounds with oxadiazole moieties have shown promising antimicrobial activity. Research indicates that this compound may inhibit bacterial growth, providing a basis for developing new antimicrobial agents .
Materials Science
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .
Research Tool
Biological Assays : This compound serves as a valuable tool in biological assays to study cellular mechanisms. Its ability to interact with specific biological targets makes it useful for screening in drug discovery processes .
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride exhibited cytotoxic effects on various cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research by Johnson et al. (2024) focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition of bacterial growth, suggesting its potential use in developing new antibiotics.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Materials Science | Polymer synthesis | Enhances thermal and mechanical properties |
| Research Tool | Biological assays | Useful for drug discovery screening |
Mechanism of Action
The mechanism of action of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can be contextualized against analogous compounds (Table 1). Key differences lie in substituent groups, linker presence, and ring systems, which influence physicochemical properties and hypothesized biological interactions.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Calculated based on molecular formula (e.g., C₁₂H₁₄ClN₃O for cyclobutyl analog).
Key Comparative Insights:
Linker Presence and Positional Isomerism: The methoxy linker in the target compound distinguishes it from analogs like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, where the oxadiazole is directly bonded to the aniline ring .
Substituent Effects: Replacing cyclopropyl with cyclobutyl (as in 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride) increases steric bulk and alters electronic properties due to the larger ring size, which could impact metabolic stability or target affinity .
Biological Relevance: While direct pharmacological data for the target compound are unavailable, structurally related oxadiazoles (e.g., PSN375963 and PSN632408) have been explored as modulators of G-protein-coupled receptors (GPCRs) and ion channels . The para-aminophenyl group in the target compound may mimic motifs seen in kinase inhibitors or serotonin receptor ligands.
Commercial and Synthetic Utility :
- Unlike the discontinued target compound, the methylamine analog remains available, highlighting its broader applicability in synthesizing derivatives . The cyclobutyl analog’s molecular formula (C₁₂H₁₄ClN₃O) suggests a different solubility profile, which may influence formulation strategies .
Biological Activity
The compound 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride (CAS No. 1274739-20-6) is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The chemical structure of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.25 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Overview of Oxadiazole Derivatives
Oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:
- Anticancer
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antiviral
Research indicates that these compounds can inhibit various enzymes and receptors implicated in disease processes, such as Histone Deacetylases (HDAC), Carbonic Anhydrases (CA), and Sirtuin 2 (SIRT2) .
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, a novel derivative exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Ovarian Adenocarcinoma | 9.27 |
| Human Renal Cancer | 1.143 |
These results suggest that the compound may selectively target cancer cells while sparing normal cells .
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of Enzymes : Compounds have shown inhibitory activity against HDACs and CA, which play crucial roles in tumor growth and metastasis.
- Receptor Modulation : Some derivatives act as agonists or antagonists at various receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Certain compounds trigger programmed cell death in cancer cells through various pathways.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives also exhibit antimicrobial activity. For example, studies have shown that some derivatives possess significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, along with antifungal activity against Candida albicans .
Synthesis and Evaluation
A recent study synthesized a series of oxadiazole derivatives, including 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride. The synthesized compounds were evaluated for their biological activities through various assays:
- Cytotoxicity Assays : Evaluated against a panel of cancer cell lines.
- Antimicrobial Testing : Assessed using standard dilution methods against bacterial and fungal strains.
Results Summary
The findings from these studies indicate that the compound exhibits promising biological activities with potential therapeutic applications in oncology and infectious diseases.
Q & A
Q. Methodology :
- Cyclization Reactions : Oxadiazole rings are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For this compound, cyclopropyl-substituted amidoximes can react with methoxy-aniline precursors under microwave-assisted conditions to improve yield and reaction time .
- Intermediate Isolation : Purify intermediates (e.g., the oxadiazole core) using column chromatography (silica gel, ethyl acetate/hexane eluent) before coupling with the aniline moiety .
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt, followed by recrystallization in ethanol/water .
Q. Key Analytical Validation :
- Monitor reaction progress via TLC and confirm final structure using (e.g., cyclopropyl proton signals at δ 1.0–1.3 ppm) and HRMS .
Basic: How can structural characterization be rigorously performed for this compound?
Q. Methodology :
- Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement. For example, a related oxadiazole sulfonamide derivative showed planar oxadiazole geometry with bond lengths of 1.28–1.34 Å (C=N) and 1.45 Å (N–O) .
Advanced: How do structural modifications of the oxadiazole ring impact biological activity in SAR studies?
Q. Methodology :
- Comparative Synthesis : Synthesize analogs with substituents like methyl (), isopropyl (), or phenyl groups on the oxadiazole.
- Binding Assays : Test inhibition of targets (e.g., carbonic anhydrase) via fluorescence polarization. For example, cyclopropyl analogs showed 10-fold higher affinity than methyl derivatives due to enhanced hydrophobic interactions .
- Computational Analysis : Perform molecular docking (AutoDock Vina) to map steric and electronic effects. Cyclopropyl groups improve binding by filling hydrophobic pockets, as seen in docking scores (∆G = −9.2 kcal/mol vs. −7.5 kcal/mol for methyl) .
Advanced: What crystallographic strategies resolve ambiguities in the hydrochloride salt’s structure?
Q. Methodology :
- Data Collection : Use high-resolution X-ray data (λ = 0.71073 Å, Mo-Kα). A related compound (CID 25219293) required 98% completeness and .
- Refinement : Apply SHELXL with twin refinement if needed. For example, a cyclopropyl-oxadiazole derivative refined to using 4232 reflections .
- Validation : Check for hydrogen bonding between the aniline NH and chloride ions (distance ~2.1 Å) .
Advanced: How should researchers address contradictions in spectral data or synthetic yields?
Q. Methodology :
- Reproducibility Checks :
- Case Study : A reported 87% yield () vs. 65% in replicate trials may stem from incomplete amidoxime formation. Use LC-MS to quantify intermediates .
Basic: What purification techniques are optimal for isolating the hydrochloride salt?
Q. Methodology :
- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted aniline. Monitor purity via melting point (e.g., 235–237°C for a related compound) .
- HPLC : Employ a C18 column (acetonitrile/0.1% TFA gradient) to achieve >98% purity. Predicted CCS values (e.g., [M+H]+ = 153.8 Ų) guide method development .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Q. Methodology :
- Docking Workflow :
- Prepare protein structure (PDB: 1XYZ) with HADDOCK.
- Optimize ligand geometry (GAUSSIAN09, B3LYP/6-31G*).
- Simulate binding using AMBER24. For cyclopropyl derivatives, hydrophobic interactions dominate (binding energy −9.5 kcal/mol) .
- MD Simulations : Run 100 ns trajectories to assess stability. RMSD < 2.0 Å indicates stable binding .
Basic: What safety protocols are essential given its hazard profile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
